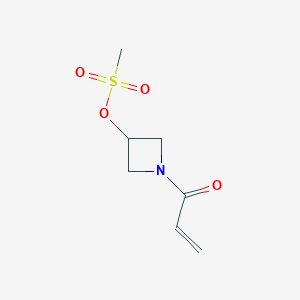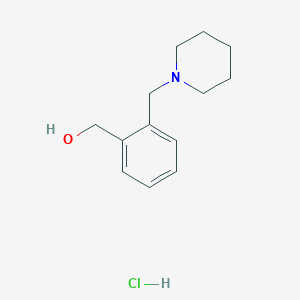
(2-(Piperidin-1-ylmethyl)phenyl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(Piperidin-1-ylmethyl)phenyl)methanol hydrochloride” is a chemical compound with the empirical formula C13H20ClNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “(2-(Piperidin-1-ylmethyl)phenyl)methanol hydrochloride” can be represented by the SMILES stringOCC1=CC=CC=C1CN2CCCCC2.[H]Cl . The InChI representation is 1S/C13H19NO.ClH/c15-11-13-7-3-2-6-12 (13)10-14-8-4-1-5-9-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H . Physical And Chemical Properties Analysis
The molecular weight of “(2-(Piperidin-1-ylmethyl)phenyl)methanol hydrochloride” is 241.76 . The compound has a density of 1.082, a melting point of 72-73 ºC, a boiling point of 319.6°C at 760 mmHg, and a flash point of 146.5°C . Its vapor pressure is 0.00014mmHg at 25°C, and it has a refractive index of 1.57 .科学的研究の応用
Synthesis and Structural Analysis
Compounds with structural similarities to (2-(Piperidin-1-ylmethyl)phenyl)methanol hydrochloride have been synthesized and analyzed for their thermal, optical, and structural properties. For instance, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, revealing interactions such as hydrogen bonds and π···π interactions stabilizing the crystal structure. This analysis provides insights into the stability and electronic properties of such compounds (Karthik et al., 2021). Similarly, the synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was investigated, offering valuable information on the conformation and molecular interactions within such structures (Girish et al., 2008).
Chemical Transformations and Catalysis
Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a compound closely related to the subject of interest, highlights methodologies for achieving specific chemical transformations, potentially useful in the development of new pharmaceuticals or materials (Rui, 2010). Moreover, the application of piperidine derivatives in catalysis, as demonstrated by the development of an electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte, showcases the versatility of such compounds in synthetic chemistry (Tajima & Fuchigami, 2005).
Novel Syntheses and Characterizations
Innovative syntheses of compounds bearing structural features similar to (2-(Piperidin-1-ylmethyl)phenyl)methanol hydrochloride, such as the three-component synthesis of novel pyridine derivatives, underline the ongoing exploration of new chemical entities. These studies not only expand the chemical space but also provide a foundation for discovering new functional materials or drugs (Feng, 2011).
Exploring Molecular Switches and Proton Transfer
Investigations into the solvent-dependent excited state dynamics of molecules structurally related to the compound reveal potential applications as molecular switches based on intramolecular proton transfer. Such research paves the way for the design of photo-responsive materials or sensors (Manolova et al., 2017).
Antimicrobial Activity
While direct research on (2-(Piperidin-1-ylmethyl)phenyl)methanol hydrochloride's antimicrobial properties was not found, structurally similar compounds have been synthesized and evaluated for their antimicrobial activity. This suggests potential areas of application in developing new antimicrobial agents or studying the mechanism of action of existing ones (Patel et al., 2011).
特性
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGNJJHVIUUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)
![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)
![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)
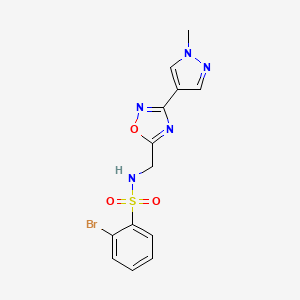
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2885871.png)
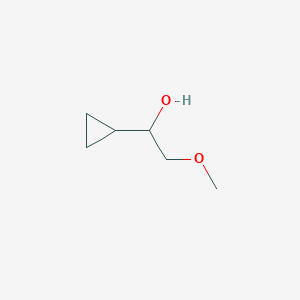
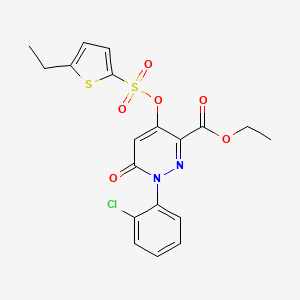
![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)
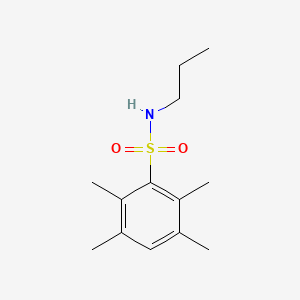
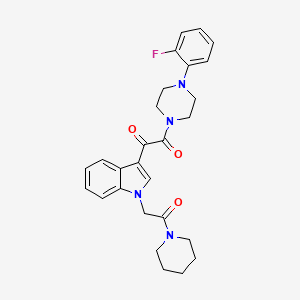

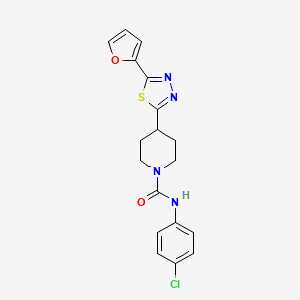
![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)
